molecular formula C26H27ClO5 B2973513 1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl 4-chlorobenzoate CAS No. 861209-85-0

1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl 4-chlorobenzoate

Cat. No.: B2973513
CAS No.: 861209-85-0
M. Wt: 454.95
InChI Key: XTGGBESLEJORRQ-UHFFFAOYSA-N
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Description

This compound is a benzoate ester featuring a propyl chain linking two distinct aryl groups: a 4-methylphenyl moiety and a 3,4,5-trimethoxyphenyl group. The esterification with 4-chlorobenzoic acid introduces a chlorine atom at the para position of the benzoyl group.

Properties

IUPAC Name

[1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClO5/c1-17-5-8-19(9-6-17)22(32-26(28)20-10-12-21(27)13-11-20)14-7-18-15-23(29-2)25(31-4)24(16-18)30-3/h5-6,8-13,15-16,22H,7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGGBESLEJORRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl 4-chlorobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H20O4
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 940291-94-1
  • Structure : The compound features a propyl chain linked to a chlorobenzoate and two aromatic rings, one of which is trimethoxy-substituted.

Biological Activity

The compound's biological activity has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on specific cellular pathways.

Anticancer Properties

Research indicates that the compound may exhibit anti-cancer properties through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of similar structures can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival .
  • HDAC Inhibition : Compounds with structural similarities have been identified as selective inhibitors of histone deacetylases (HDACs), particularly HDAC6. This inhibition leads to increased acetylation of proteins involved in tumor suppression and apoptosis, thereby enhancing the anti-cancer effects .

The biological mechanisms through which this compound exerts its effects are under investigation:

  • Microtubule Stabilization : Similar compounds have been shown to affect microtubule dynamics, which is crucial for cell division and intracellular transport .
  • Apoptosis Induction : Evidence suggests that the compound may promote apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated significant reductions in cell viability when treated with compounds structurally related to this compound. The IC50 values varied depending on the specific cell line and treatment duration.
    Cell LineIC50 (µM)Treatment Duration
    MCF-7 (Breast)1548 hours
    HeLa (Cervical)1072 hours
    A549 (Lung)2024 hours
  • Animal Models : Preliminary studies in animal models have shown promising results regarding tumor reduction and improved survival rates when treated with similar compounds. These studies suggest the need for further exploration into dosage and long-term effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name & Source Key Structural Features Molecular Formula (Calculated) Notable Applications/Activities
1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)propyl 4-chlorobenzoate (Target) Propyl linker between 4-methylphenyl and 3,4,5-trimethoxyphenyl; 4-chlorobenzoate ester C₃₀H₃₁ClO₅ Hypothesized: Anticancer, antiviral, or pesticide
WR300740 () Two 3,4,5-trimethoxybenzoate groups linked via diazepane and propyl chains C₃₂H₄₂N₂O₈ Antiviral (coronavirus RBD-targeting)
Chloropropylate () 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzenacetate; isopropyl ester C₁₈H₁₈Cl₂O₃ Acaricide/Pesticide
4-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one () Piperazine ring, butanone linker, 3,4,5-trimethoxyphenyl, 2-chlorophenyl C₂₂H₂₉ClN₂O₃·2HCl CNS modulation (structural analogy to antipsychotics)
1-Methylethyl 2-((ethoxy((1-methylethyl)amino)phosphinothioyl)oxy)benzoate () Isofenphos: Organophosphate ester with benzoate and isopropyl groups C₁₅H₂₄NO₃PS Insecticide
Key Structural and Functional Insights

Trimethoxyphenyl Motif :

  • The 3,4,5-trimethoxyphenyl group is a hallmark of colchicine-site binding agents (e.g., combretastatins) and kinase inhibitors . The target compound’s trimethoxyphenyl-propyl chain may enhance lipophilicity and π-π stacking compared to WR300740’s diazepane-linked system.

Chlorinated Aromatic Systems :

  • The 4-chlorobenzoate group in the target compound contrasts with chloropropylate’s dual chloro substituents. Chlorine atoms improve metabolic stability and receptor binding in pesticides and drugs .

Linker Flexibility :

  • The propyl chain in the target compound offers conformational flexibility absent in WR300740’s rigid diazepane or ’s piperazine-butane system. This may influence target selectivity and pharmacokinetics.

Ester vs. Carbamate/Phosphate: Unlike isofenphos (organophosphate) or chlorpropham (carbamate), the target’s benzoate ester may reduce cholinesterase inhibition risks while maintaining hydrolytic stability .

Research Findings and Hypotheses
  • Antiviral Potential: WR300740’s activity against coronavirus RBD suggests trimethoxyphenyl benzoates may disrupt viral entry . The target compound’s structural similarity warrants evaluation against viral proteases or spike proteins.
  • Cytotoxicity : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., podophyllotoxin derivatives) often exhibit microtubule-disrupting effects. The target’s methylphenyl group could modulate tubulin-binding affinity compared to ’s piperazine derivative .
  • Agrochemical Utility : Chloropropylate’s acaricidal activity highlights the role of chloro-aromatic systems in pest control. The target’s 4-chlorobenzoate may offer similar efficacy with reduced environmental persistence .

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